Sulfacétamide sodique

Vue d'ensemble

Description

Le sulfacétamide (monohydrate de sodium) est un antibiotique sulfonamide largement utilisé dans les traitements médicaux. Il est connu pour ses propriétés bactériostatiques, ce qui signifie qu'il inhibe la croissance et la multiplication des bactéries. Ce composé est couramment utilisé dans les formulations topiques pour traiter les infections cutanées, l'acné et la dermatite séborrhéique, ainsi que dans les gouttes ophtalmiques pour traiter les infections oculaires .

Applications De Recherche Scientifique

Le sulfacétamide (monohydrate de sodium) a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Employé dans des études portant sur l'inhibition bactérienne et les effets des antibiotiques sulfonamides.

Mécanisme d'action

Le sulfacétamide (monohydrate de sodium) exerce ses effets en inhibant l'enzyme dihydroptéroate synthase, qui est impliquée dans la synthèse de l'acide folique chez les bactéries. En inhibant de manière compétitive l'acide para-aminobenzoïque (PABA), un composant essentiel à la croissance bactérienne, le sulfacétamide perturbe la production d'acide folique, inhibant ainsi la croissance et la multiplication des bactéries .

Mécanisme D'action

Target of Action

Sulfacetamide sodium primarily targets bacterial para-aminobenzoic acid (PABA) . PABA is an essential component for bacterial growth, and it plays a crucial role in the synthesis of folic acid .

Mode of Action

Sulfacetamide sodium acts as a competitive inhibitor of PABA . It interferes with the conversion of PABA to the coenzyme dihydrofolic acid, a key step in microbial folate biosynthesis . This inhibition is necessary for the synthesis of folic acid in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by sulfacetamide sodium is the folic acid metabolism cycle . By acting as a competitive inhibitor of PABA, sulfacetamide sodium disrupts the production of 7,8-dihydropteroate from PABA and dihydropterin pyrophosphate, a key step in microbial folate biosynthesis .

Pharmacokinetics

Sulfacetamide sodium is readily absorbed from the gastrointestinal tract when taken orally . It is excreted in the urine largely unchanged . The biological half-life of sulfacetamide sodium has been reported to be between 7 to 13 hours . In a study with adult subjects, the percentage of the applied dose of Sodium Sulfacetamide Lotion excreted in the urine as sulfacetamide plus sulfanilamide ranged from 0.08 to 0.33% .

Result of Action

The result of sulfacetamide sodium’s action is the inhibition of bacterial growth . It exerts a bacteriostatic effect against sulfonamide-sensitive Gram-positive and Gram-negative microorganisms . Many strains of an individual species may be resistant .

Action Environment

Sulfacetamide sodium is stable under normal temperatures and pressures . It is an important bacteriostatic agent that is commonly used in human and veterinary medicine . Therefore, it can accumulate in the environment, mostly surface water . It has a long lifetime in the environment, so different degradation reactions have been researched . For example, the photocatalytic degradation of sulfacetamide in water solutions during illumination of UV radiation with TiO2 was examined . It was found that sulfacetamide is resistant to biodegradation and that it is toxic to the green alga Chlorella vulgaris .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le sulfacétamide (monohydrate de sodium) peut être synthétisé par la réaction de diazotation du sulfacétamide de sodium avec du nitrite de sodium en présence d'acide chlorhydrique pour former un sel de diazonium. Ce sel est ensuite couplé à l'acide 8-hydroxy-7-iodoquinoléine-5-sulfonique en milieu alcalin pour former un colorant azoïque . Une autre méthode consiste en l'alkylation directe de l'acétamide avec du chlorure de 4-aminobenzènesulfonyle ou en faisant réagir du 4-aminobenzènesulfonamide avec de l'anhydride acétique, suivi d'une désacylation sélective et réductrice à l'aide d'un système zinc-hydroxyde de sodium .

Méthodes de production industrielle

Dans les milieux industriels, le sulfacétamide de sodium est produit par la méthode de diazotation mentionnée ci-dessus, qui est efficace et produit des produits de grande pureté. Le processus implique un contrôle précis des conditions de réaction, telles que la température et le pH, pour garantir la formation du produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfacétamide (monohydrate de sodium) subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une réaction courante pour ses applications typiques.

Réduction : Le composé peut être réduit, en particulier en présence d'agents réducteurs forts.

Substitution : Le sulfacétamide peut subir des réactions de substitution, en particulier en présence de nucléophiles.

Réactifs et conditions courantes

Oxydation : Nécessite des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Implique des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Se produit généralement en présence de nucléophiles tels que des amines ou des thiols dans des conditions douces.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides sulfoniques, tandis que la réduction peut produire des amines ou d'autres formes réduites du composé .

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfaméthoxazole : Un autre antibiotique sulfonamide aux propriétés bactériostatiques similaires.

Sulfadiazine : Utilisé dans le traitement des infections bactériennes et possède un mécanisme d'action similaire.

Sulfisoxazole : Aussi un antibiotique sulfonamide aux utilisations et effets comparables.

Unicité

Le sulfacétamide (monohydrate de sodium) est unique en raison de ses applications spécifiques en dermatologie et en ophtalmologie. Sa capacité à être formulé dans divers produits topiques et oculaires le rend particulièrement précieux dans le traitement des infections cutanées et oculaires .

Propriétés

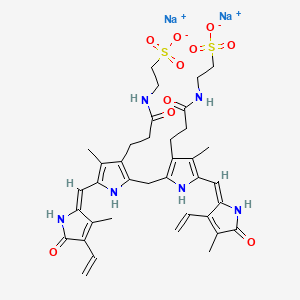

Numéro CAS |

127-56-0 |

|---|---|

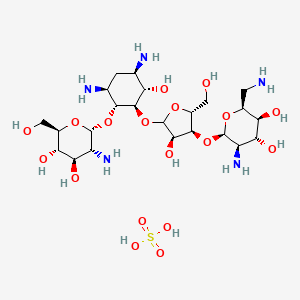

Formule moléculaire |

C8H10N2NaO3S |

Poids moléculaire |

237.23 g/mol |

Nom IUPAC |

sodium;acetyl-(4-aminophenyl)sulfonylazanide |

InChI |

InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11); |

Clé InChI |

BTZCSADPJAPUNE-UHFFFAOYSA-N |

SMILES |

CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+] |

SMILES isomérique |

C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/[O-].[Na+] |

SMILES canonique |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[Na] |

Apparence |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

127-56-0 |

Pictogrammes |

Irritant |

Numéros CAS associés |

144-80-9 (Parent) |

Synonymes |

Acetopt Acetylsulfanilamide AK Sulf AK-Sulf Albucid Antébor Belph 10 Belph-10 Bleph Ceta Sulfa Cetamide Colircusi Sulfacetamida Coliriocilina Sulfacetam Isopto Cetamide Sodium Sulamyd Sulamyd, Sodium Sulf 10 Sulf-10 Sulfacetam, Coliriocilina Sulfacetamida, Colircusi Sulfacetamide Sulfacetamide Monosodium Salt Sulfacetamide Sodium Sulfacetamide, Monosodium Salt, Anhydrous Sulfacil Sulfacyl Sulfair Sulphacetamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sulfacetamide sodium exert its antibacterial effect?

A: Sulfacetamide sodium, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis. [, , , , ] This inhibition disrupts the production of essential nucleic acids, ultimately leading to bacterial growth inhibition and death. [, , , , ]

Q2: What is the molecular formula and weight of sulfacetamide sodium?

A: The molecular formula of sulfacetamide sodium is C8H9N2NaO3S. Its molecular weight is 252.24 g/mol. [, , , , , , ]

Q3: What spectroscopic data is available for characterizing sulfacetamide sodium?

A: Sulfacetamide sodium can be characterized using various spectroscopic techniques including UV-Vis spectrophotometry, showing a characteristic absorption maximum around 258 nm. [, , , , , ] Other useful techniques include Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ]

Q4: How does the choice of drug vehicle influence the ocular contact time of sulfacetamide sodium?

A: Studies have shown that increasing the concentration of sulfacetamide sodium in eye drops prolongs its ocular contact time. [] Additionally, formulating sulfacetamide sodium in a high-viscosity gel, such as one containing carbomer Leogel, can significantly enhance its ocular bioavailability compared to aqueous suspensions. [, ]

Q5: How stable is sulfacetamide sodium in ophthalmic solutions, and how can its stability be enhanced?

A: Sulfacetamide sodium can undergo hydrolysis to form sulfanilamide. [, ] To ensure stability, ophthalmic solutions often include sodium thiosulfate as a stabilizer. [, ]

A5: Sulfacetamide sodium is primarily used for its antibacterial properties and doesn't exhibit significant catalytic activity. This Q&A section will focus on its pharmaceutical aspects.

A5: While computational studies on sulfacetamide sodium are limited in the provided research, molecular modeling techniques can be applied to investigate its interactions with biological targets and explore potential modifications for improved efficacy.

Q6: How does the structure of sulfacetamide sodium relate to its antibacterial activity?

A: The sulfonamide group (-SO2NH2) in sulfacetamide sodium is essential for its antibacterial activity, as it mimics the structure of para-aminobenzoic acid (PABA), a key substrate in bacterial folic acid synthesis. [, , , , ] Modifications to this group or the adjacent aromatic ring can significantly impact its potency and selectivity. [, , , , ]

Q7: What are some strategies for formulating sulfacetamide sodium to improve its stability, solubility, or bioavailability?

A: Incorporating sulfacetamide sodium into a high-viscosity gel using polymers like carbomer Leogel can enhance its ocular bioavailability. [, ] Additionally, using cyclodextrins can enhance solubility and stability through inclusion complex formation. []

Q8: What is the typical ocular contact time of sulfacetamide sodium eye drops?

A: The concentration of sulfacetamide sodium in tears falls to the minimum inhibitory concentration (MIC) against common bacterial pathogens approximately 30 minutes after a single application of 10 µL of a 15% solution. [] Increasing the concentration or using a high-viscosity gel formulation can extend the duration of action. [, , ]

Q9: Has the efficacy of topical N-acetyl-cysteine (NAC) been compared to a topical steroid-antibiotic combination containing sulfacetamide sodium in treating meibomian gland dysfunction (MGD)?

A: Yes, a study compared topical NAC with a topical combination of betamethasone and sulfacetamide sodium in patients with MGD. Both treatments, when combined with eyelid hygiene, showed significant improvements in symptoms and clinical parameters, with no significant difference between the groups. []

Q10: What is the in vitro efficacy of sulfacetamide sodium against Nocardia asteroides compared to trimethoprim or a combination of both?

A: While sulfacetamide sodium alone shows activity against Nocardia asteroides, a combination of sulfacetamide sodium and trimethoprim exhibits significantly enhanced efficacy. [] This synergistic effect highlights the benefits of combination therapy in certain cases. []

Q11: What are the known resistance mechanisms to sulfonamides like sulfacetamide sodium?

A: Bacterial resistance to sulfonamides can arise from mutations in dihydropteroate synthase, the target enzyme, reducing its affinity for the drug. [, ] Additionally, bacteria can develop mechanisms to overproduce PABA or utilize alternative metabolic pathways, bypassing the need for the enzyme inhibited by sulfonamides. [, ]

Q12: Can ophthalmic sulfonamides like sulfacetamide sodium trigger Stevens-Johnson syndrome?

A: Although rare, there has been a reported case of Stevens-Johnson syndrome linked to the use of ophthalmic sulfacetamide sodium in a patient with a prior history of a bullous drug reaction to sulfonamides. [] This case highlights the potential for cross-sensitivity and the importance of considering a patient's allergy history. []

Q13: Can chitosan/gelatin hybrid membranes be used for the controlled release of sulfacetamide sodium?

A: Research indicates that chitosan/gelatin hybrid membranes can effectively control the release of sulfacetamide sodium. [] The release kinetics follow a zero-order pattern after an initial lag phase, indicating a consistent drug release rate over time. [] This technology shows promise for developing sustained-release ocular drug delivery systems. []

A13: The provided research does not delve into specific biomarkers or diagnostics related to sulfacetamide sodium.

Q14: What analytical techniques are commonly used for the determination of sulfacetamide sodium?

A: High-Performance Liquid Chromatography (HPLC) is widely employed for quantifying sulfacetamide sodium in pharmaceutical preparations and biological samples. [, , , , ] UV-Vis spectrophotometry, particularly derivative spectrophotometry, offers a simple and sensitive approach for determining sulfacetamide sodium in pharmaceutical formulations. [, , ] Thin-layer chromatography (TLC) coupled with densitometry provides an alternative method for analyzing sulfacetamide sodium. [, ]

A14: The research papers provided do not offer specific information regarding the environmental impact and degradation of sulfacetamide sodium.

Q15: How does the presence of urea or ionic permeants like sodium chloride and sulfacetamide sodium affect the swellability of acrylate-methacrylate copolymer films?

A: Studies reveal that increasing urea concentration enhances the swellability of these films, while increasing concentrations of sodium chloride and sulfacetamide sodium reduce swellability. [] These findings highlight the influence of solute properties on polymer behavior and have implications for drug delivery systems. []

Q16: What parameters are crucial for validating analytical methods used to quantify sulfacetamide sodium in pharmaceutical formulations?

A: Validating analytical methods for sulfacetamide sodium involves assessing various parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ), all following ICH guidelines. [, , , , , ]

A16: Maintaining stringent quality control and adhering to good manufacturing practices (GMP) throughout the development, manufacturing, and distribution processes is essential for ensuring the quality, safety, and efficacy of sulfacetamide sodium products.

A16: The research papers provided do not offer specific information on the immunogenicity or immunological responses associated with sulfacetamide sodium.

A16: The research papers provided do not offer specific information on the drug-transporter interactions of sulfacetamide sodium.

A16: The research papers provided do not offer specific information on the induction or inhibition of drug-metabolizing enzymes by sulfacetamide sodium.

Q17: What are some alternative topical antibiotic options for treating bacterial conjunctivitis besides sulfacetamide sodium?

A17: Alternatives include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)

![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)

![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)